![molecular formula C12H16O3 B1228920 Benzyl 2-methyl-3-hydroxybutanoate](/img/structure/B1228920.png)
Benzyl 2-methyl-3-hydroxybutanoate
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Overview
Description
Benzyl 2-methyl-3-hydroxybutanoate is a fatty acid ester obtained by the formal condensation of hydroxy group of benzyl alcohol with the carboxy group of 3-hydroxy-2-methylbutanoic acid. It is a benzyl ester and a fatty acid ester. It derives from a 3-hydroxy-2-methylbutanoic acid.
Scientific Research Applications
Application in Synthesis and Catalysis
A study by Behrens and Paquette (2003) explored the use of intermediates like methyl 3-hydroxy-2-methylenebutanoate and Methyl 2-(benzylamino)methyl-3-hydroxybutanoate in organic syntheses processes, demonstrating the compound's role in various synthesis reactions (Behrens & Paquette, 2003). Similarly, Kischel et al. (2007) highlighted its use in iron-catalyzed benzylation of 1,3-dicarbonyl compounds, showcasing its application in catalytic reactions (Kischel et al., 2007).
Biotechnological Applications
Ribeiro et al. (2014) demonstrated the enantioselective reduction of benzyl acetoacetate (a related compound) to benzyl (S)-3-hydroxybutanoate by microorganisms, indicating potential applications in biotechnology and enzymatic processes (Ribeiro et al., 2014).
Application in Organic Chemistry
Zhang et al. (2009) achieved a synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid, an approach vital for creating intermediates for biologically active compounds. This underscores its relevance in organic chemistry and pharmaceutical synthesis (Zhang et al., 2009).
Miscellaneous Applications
Denmark and Ahmad (2007) explored its application in the carbonylative opening of terminal epoxides, demonstrating the compound's versatility in various organic reactions (Denmark & Ahmad, 2007).
properties
Product Name |
Benzyl 2-methyl-3-hydroxybutanoate |
---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
benzyl 3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C12H16O3/c1-9(10(2)13)12(14)15-8-11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3 |
InChI Key |
VDARBCCMTDKLBW-UHFFFAOYSA-N |
SMILES |
CC(C(C)O)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(C)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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